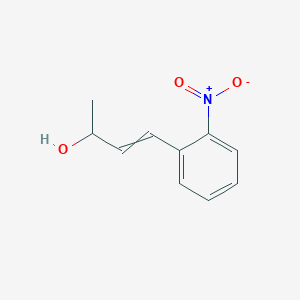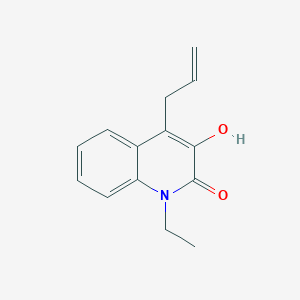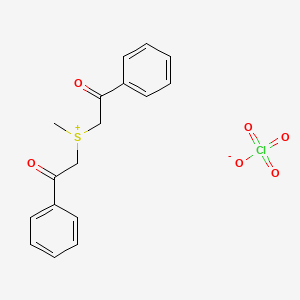
Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate is a chemical compound with the molecular formula C17H17O2S·ClO4. It is a sulfonium salt, characterized by the presence of a sulfonium ion bonded to two 2-oxo-2-phenylethyl groups and a methyl group, with perchlorate as the counterion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate typically involves the reaction of acetophenone with a sulfonium salt precursor under controlled conditions. The reaction is carried out in an organic solvent such as ethyl acetate or ether, and the product is purified through crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up, with optimizations for yield and purity, to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: The phenylethyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Substituted phenylethyl derivatives.
Applications De Recherche Scientifique
Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The sulfonium ion can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide: Similar structure but with bromide as the counterion.
2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride: Contains a pyridinium ion instead of a sulfonium ion.
Uniqueness
Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate is unique due to its specific combination of functional groups and the presence of the perchlorate ion
Propriétés
Numéro CAS |
919781-71-8 |
|---|---|
Formule moléculaire |
C17H17ClO6S |
Poids moléculaire |
384.8 g/mol |
Nom IUPAC |
methyl(diphenacyl)sulfanium;perchlorate |
InChI |
InChI=1S/C17H17O2S.ClHO4/c1-20(12-16(18)14-8-4-2-5-9-14)13-17(19)15-10-6-3-7-11-15;2-1(3,4)5/h2-11H,12-13H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
DXTDUOZVPSDYLY-UHFFFAOYSA-M |
SMILES canonique |
C[S+](CC(=O)C1=CC=CC=C1)CC(=O)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


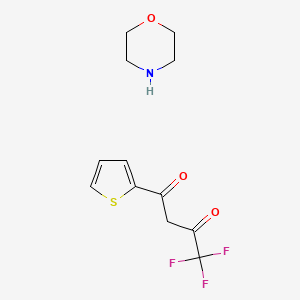
![11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL](/img/structure/B12616182.png)
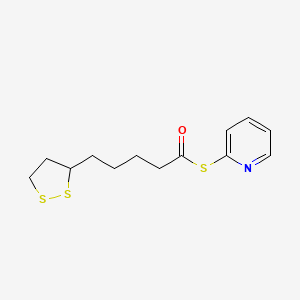
![Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12616192.png)

![4-({S-benzyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteinyl}amino)butanoic acid](/img/structure/B12616210.png)
![6-Methyl-2-{3-[(3-oxobutyl)amino]phenoxy}pyridine-3-carboxylic acid](/img/structure/B12616217.png)
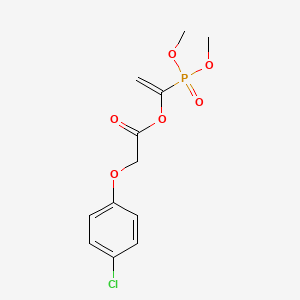
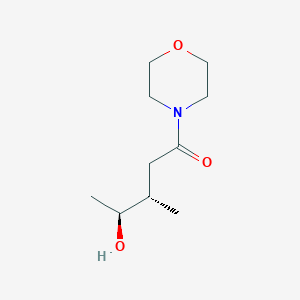
![5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid](/img/structure/B12616239.png)
